2-(4-formyl-1H-pyrazol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-1-7-8(2-5)3-6(10)11/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIBHRWICRDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Formyl 1h Pyrazol 1 Yl Acetic Acid and Its Precursors
Strategic Approaches to Pyrazole (B372694) Ring Formation with N-1 Acetic Acid Linkers
The formation of the pyrazole ring with a simultaneously incorporated N-1 acetic acid linker is a critical step in the synthesis of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid. The two primary and most effective strategies for achieving this are cyclocondensation reactions and 1,3-dipolar cycloaddition routes.
Cyclocondensation Reactions in Pyrazole Synthesis
Cyclocondensation reactions, particularly the Knorr pyrazole synthesis, represent a foundational and versatile method for constructing the pyrazole nucleus. nih.gov This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To introduce the N-1 acetic acid linker directly, a substituted hydrazine, such as a hydrazineacetic acid ester, is employed.
The general reaction scheme involves the condensation of a β-dicarbonyl compound with an ester of hydrazineacetic acid. The selection of the 1,3-dicarbonyl substrate determines the substitution pattern at positions 3 and 5 of the resulting pyrazole ring. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst influencing the reaction rate and regioselectivity. For instance, the reaction of ethyl acetoacetate (B1235776) with ethyl hydrazinoacetate would yield an ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetate, which can be further modified. A more direct approach to the pyrazole-1-acetic acid scaffold involves using a precursor that avoids the pyrazolone (B3327878) formation.
One-pot multicomponent reactions (MCRs) have enhanced the efficiency of this classic synthesis. nih.gov For example, 1,3-diketones can be generated in situ from ketones and acid chlorides, followed by the addition of a hydrazine derivative to form the pyrazole in a single procedural step. nih.gov This streamlines the process and allows for rapid generation of diverse pyrazole structures.
Table 1: Examples of Cyclocondensation Reactions for N-1 Acetic Acid Substituted Pyrazoles
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product |
| Acetylacetone | Hydrazineacetic acid | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
| Ethyl acetoacetate | Ethyl hydrazinoacetate | Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetate |
| Malondialdehyde | Hydrazineacetic acid | 2-(1H-pyrazol-1-yl)acetic acid |
1,3-Dipolar Cycloaddition Routes for Pyrazole Derivatives
1,3-dipolar cycloaddition offers a powerful and often highly regioselective alternative for the synthesis of pyrazoles. unisi.itrsc.org This method involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org For the synthesis of 2-(pyrazol-1-yl)acetic acid derivatives, a diazo compound bearing an acetate (B1210297) group, such as ethyl diazoacetate (EDA), serves as the 1,3-dipole, which reacts with an alkyne as the dipolarophile. unisi.it
This [3+2] cycloaddition reaction directly constructs the pyrazole ring with the desired N-1 acetic acid ester functionality. The reaction can be performed under thermal conditions, often solvent-free, providing a green chemistry approach to these heterocycles. rsc.org The choice of alkyne determines the substitution pattern at positions 3, 4, and 5 of the pyrazole. For example, the reaction of ethyl diazoacetate with a terminal alkyne will yield a mixture of regioisomers, though one may predominate depending on the steric and electronic properties of the alkyne substituent. The use of symmetric alkynes, such as dimethyl acetylenedicarboxylate, leads to a single, well-defined product.
Recent advancements have explored the use of aqueous micellar catalysis for this reaction, which can enhance reaction rates and yields, while also influencing regioselectivity based on pH. unisi.it The in situ generation of ethyl diazoacetate from ethyl glycinate (B8599266) and sodium nitrite (B80452) under acidic conditions further enhances the practicality and safety of this method. unisi.it
Selective Introduction and Functionalization of the 4-Formyl Moiety
With the 2-(1H-pyrazol-1-yl)acetic acid or its ester in hand, the next crucial step is the selective introduction of a formyl group at the 4-position of the pyrazole ring.
Vilsmeier-Haack Formylation in Pyrazole Functionalization
The Vilsmeier-Haack reaction is the most widely employed and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. arkat-usa.orgrsc.orgijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org
The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent, with the substitution occurring preferentially at the C-4 position. The reaction is generally carried out by treating the 2-(1H-pyrazol-1-yl)acetic acid ester with the pre-formed Vilsmeier reagent at temperatures ranging from 0 °C to elevated temperatures, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde. rsc.org This method is highly efficient and provides the desired 4-formylpyrazole derivative in good yields. The reaction conditions can be tuned to accommodate various substituents on the pyrazole ring.
Table 2: Vilsmeier-Haack Formylation of Pyrazole-1-acetic Acid Esters
| Starting Material | Vilsmeier Reagent | Product |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | POCl₃/DMF | Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate |
| Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | POCl₃/DMF | Methyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
Synthesis of 4-Formylpyrazole Precursors
An alternative strategy involves the synthesis of a 4-formylpyrazole precursor, which is then N-alkylated with an acetic acid derivative. This approach can be advantageous if the desired substitution pattern on the pyrazole ring is more readily achieved before the introduction of the N-1 side chain.
4-Formylpyrazoles can be synthesized through various methods, including the Vilsmeier-Haack reaction on N-unsubstituted or N-protected pyrazoles. For instance, 1H-pyrazole can be formylated at the 4-position, and the resulting 1H-pyrazole-4-carbaldehyde can then be alkylated at the N-1 position with an appropriate haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. This two-step process provides a flexible route to the target molecule, allowing for the independent synthesis and purification of the pyrazole core before the introduction of the acetic acid linker.
Derivatization and Functionalization of the Acetic Acid Side Chain
The acetic acid side chain of this compound offers a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives. The carboxylic acid functionality can undergo a variety of standard organic transformations. ualberta.ca
Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to its acid chloride followed by reaction with an alcohol. ualberta.ca Amide derivatives can be prepared by activating the carboxylic acid, for example, with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to the acid chloride, followed by reaction with a primary or secondary amine. ualberta.ca
Reduction of the carboxylic acid group using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 2-(4-formyl-1H-pyrazol-1-yl)ethanol. msu.edu Furthermore, the α-carbon of the acetic acid side chain can potentially be functionalized, for instance, through enolate chemistry, although this may be complicated by the presence of the acidic N-H proton in the pyrazole ring if not protected.
A notable derivatization is the Knoevenagel condensation, where the active methylene (B1212753) group of a related pyrazole-4-carboxylate has been shown to react with aldehydes. amazonaws.com This suggests that the acetic acid moiety in the target compound could potentially participate in similar condensation reactions under appropriate conditions, further expanding its synthetic utility.
Esterification Reactions and Ester Derivative Synthesis
Ester derivatives of pyrazole carboxylic acids are key intermediates in organic synthesis. The conversion of the carboxylic acid moiety of this compound into an ester can be achieved through various standard methods, most notably the Fischer-Speier esterification. bookpi.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). bookpi.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. bookpi.org
While direct esterification of this compound is a standard procedure, many synthetic routes build the pyrazole ester scaffold from precursors. For instance, methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been synthesized from a corresponding cyano-pyrazole derivative by reacting it with a mixture of sulfuric acid and methanol (B129727) (H₂SO₄/MeOH). nih.gov This method highlights the conversion of a nitrile group directly to a methyl ester under acidic conditions. nih.gov The synthesis of pyrazole esters can also be achieved via 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov
The choice of esterification method can be influenced by the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. nih.gov For substrates incompatible with strong acids, alternative methods like using dehydrating agents (e.g., DCC) or converting the carboxylic acid to an acid chloride followed by reaction with an alcohol can be employed.
Below is a table summarizing common esterification conditions applicable to pyrazole carboxylic acids.
| Method | Reagents | Typical Conditions | Advantages/Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple, inexpensive; equilibrium-driven, may not be suitable for acid-sensitive substrates. bookpi.orgnih.gov |
| Nitrile Hydrolysis/Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating | Converts nitrile precursor directly to an ester. nih.gov |
| Acid Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Two-step process | High-yielding; avoids equilibrium issues; generates corrosive HCl. |
| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC, EDCI) | Room temperature | Mild conditions, suitable for sensitive substrates; coupling agent can be expensive and byproducts may be difficult to remove. researchgate.net |
Carboxylic Acid Functionalization Strategies
The carboxylic acid group in this compound is a versatile handle for a wide array of chemical transformations, most notably the formation of amides. Amide synthesis is a cornerstone of medicinal chemistry and materials science. nih.gov A common and effective strategy involves the activation of the carboxylic acid, which can then readily react with a primary or secondary amine.
One of the most direct methods for this transformation is the use of a coupling reagent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) facilitate amide bond formation under mild conditions by activating the carboxyl group. nih.gov Another robust method involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com The resulting acid chloride is highly electrophilic and reacts rapidly with amines to produce the corresponding amide in high yield. researchgate.net This approach was utilized in the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide, where a pyrazole-3-carbonyl chloride was reacted with the sulfonamide. mdpi.com
Furthermore, amide and hydrazide derivatives of structurally related phenoxyacetic acids have been synthesized by first converting the acid to its ethyl ester. The ester then undergoes nucleophilic displacement with amines or hydrazine hydrate (B1144303) to yield the desired amides or hydrazides, respectively. bookpi.org This two-step sequence provides an alternative to direct coupling methods.
The following table outlines key strategies for the functionalization of pyrazole carboxylic acids.
| Functionalization | Strategy | Reagents | Intermediate | Product |
| Amide Synthesis | Direct Coupling | Amine, EDCI/DCC | Activated Ester | Amide |
| Amide Synthesis | Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Acid Chloride | Amide researchgate.netmdpi.com |
| Hydrazide Synthesis | Via Ester Intermediate | Hydrazine Hydrate | Ester | Hydrazide bookpi.org |
| Amide Synthesis | Via Ester Intermediate | Amine (e.g., Morpholine) | Ester | Amide bookpi.org |
These strategies allow for the introduction of a diverse range of substituents, enabling the systematic modification of the molecule's properties for various applications.
Multi-component Reactions Incorporating Pyrazole-Acetic Acid Units
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools in modern organic synthesis. nih.gov The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it an ideal substrate for several important MCRs.
One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. wikipedia.org In this context, this compound can serve as two of the four components (the aldehyde and the carboxylic acid) in an intramolecular Ugi reaction or as a single bifunctional component in an intermolecular reaction, leading to complex heterocyclic scaffolds. nih.govrsc.org The Ugi reaction is known for its high atom economy, operational simplicity, and the ability to generate molecular diversity. wikipedia.org
The formyl group of the pyrazole scaffold is also a key reactant in other classical MCRs.
Biginelli Reaction : This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.org 4-Formylpyrazole derivatives can serve as the aldehyde component, leading to pyrazole-substituted dihydropyrimidinone structures. sciforum.net
Hantzsch Pyridine (B92270) Synthesis : This MCR constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The use of 4-formylpyrazoles as the aldehyde component allows for the synthesis of pyrazole-functionalized dihydropyridines, which are precursors to pyridine derivatives. nih.gov
These MCRs enable the rapid assembly of complex molecules from simple building blocks. The incorporation of the pyrazole-acetic acid unit into these reactions provides a direct route to novel heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which can be synthesized through the condensation of 5-aminopyrazoles with aldehydes and other components. nih.govresearchgate.net For example, a four-component reaction of 4-formyl-1H-pyrazoles, 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, and primary aromatic amines has been used to efficiently synthesize pyrazole-based pyrimido[4,5-d]pyrimidines. nih.gov
The versatility of the pyrazole-acetic acid scaffold in MCRs is summarized below.
| Multi-component Reaction | Functional Group Utilized | Typical Reactants | Resulting Heterocycle |
| Ugi Reaction | Formyl and Carboxylic Acid | Amine, Isocyanide | α-Acylamino Amide wikipedia.org |
| Biginelli Reaction | Formyl Group | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone wikipedia.org |
| Hantzsch Synthesis | Formyl Group | 2x β-Ketoester, Ammonia | Dihydropyridine wikipedia.orgalfa-chemistry.com |
| Pyrazolo[3,4-b]pyridine Synthesis | Formyl Group | Aminopyrazole, Active Methylene Compound | Pyrazolo[3,4-b]pyridine nih.govresearchgate.net |
Comprehensive Spectroscopic and Structural Characterization of 2 4 Formyl 1h Pyrazol 1 Yl Acetic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR have been employed to characterize 2-(4-formyl-1H-pyrazol-1-yl)acetic acid and its analogs.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
For pyrazole-containing compounds, the protons on the pyrazole (B372694) ring typically appear as singlets. mdpi.com In the case of this compound, the protons of the pyrazole ring are expected in the aromatic region of the spectrum. The aldehydic proton (CHO) is characteristically found further downfield, typically in the range of 9-10 ppm. oregonstate.edu The methylene (B1212753) protons (CH₂) of the acetic acid group will also have a distinct chemical shift, influenced by the adjacent nitrogen atom of the pyrazole ring and the carboxylic acid group. libretexts.orgmsu.edu The acidic proton (COOH) often appears as a broad singlet at a chemical shift greater than 9.5 ppm. oregonstate.edu
Table 1: Typical ¹H-NMR Chemical Shift Ranges for Protons in this compound
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Pyrazole Ring Protons | 7.0 - 9.0 |
| Aldehyde Proton (CHO) | 9.0 - 10.0 |
| Methylene Protons (CH₂) | 3.5 - 5.5 |
| Carboxylic Acid Proton (COOH) | > 9.5 (often broad) |
Substituents on the pyrazole ring can modulate the acidity of the pyrrole-like NH group, which in turn affects the ¹H-NMR chemical shifts. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its analogs are indicative of their chemical environment.
The carbon atoms of the pyrazole ring typically resonate in the range of 100-150 ppm. chemicalbook.com The formyl carbon (C=O) of the aldehyde group is expected to appear significantly downfield, generally in the range of 190-210 ppm. pdx.edu The carbonyl carbon of the carboxylic acid group is also found downfield, typically between 150 and 180 ppm. pdx.edu The methylene carbon (CH₂) of the acetic acid moiety will have a chemical shift influenced by the neighboring nitrogen and carbonyl groups.
Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Carbons in this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Pyrazole Ring Carbons | 100 - 150 |
| Aldehyde Carbonyl Carbon (CHO) | 190 - 210 |
| Carboxylic Acid Carbonyl Carbon (COOH) | 150 - 180 |
| Methylene Carbon (CH₂) | 50 - 90 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. acdlabs.com Common fragmentation pathways for carboxylic acids involve the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). researchgate.net The pyrazole ring can also undergo characteristic fragmentation. The presence of specific fragment ions can help to confirm the structure of the molecule. For example, a fragment corresponding to the pyrazole-4-carbaldehyde moiety would be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com
The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. researchgate.net A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. masterorganicchemistry.comresearchgate.net The C=O stretching of the aldehyde group typically appears at a slightly higher frequency, around 1680-1715 cm⁻¹. The C-H stretch of the aldehyde is also a key indicator, often seen as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aldehyde | C=O stretch | 1680 - 1715 |
| Aldehyde | C-H stretch | 2720 and 2820 |
| Pyrazole Ring | C=N, C=C stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from a lower energy orbital to a higher energy orbital.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazole ring, being an aromatic heterocycle, will exhibit strong π → π* transitions. The carbonyl groups of the aldehyde and carboxylic acid functions will also contribute to the UV-Vis spectrum, with characteristic n → π* transitions, although these are typically weaker than π → π* transitions. physchemres.org The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. physchemres.org For acetic acid, a specific maximum is observed at 206 nm. semanticscholar.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the solid state. It would confirm the planarity of the pyrazole ring and provide precise measurements of the bond lengths of the formyl and acetic acid groups. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which is expected to be dominated by interactions involving the carboxylic acid group and the nitrogen atoms of the pyrazole ring. researchgate.net This information is crucial for understanding the supramolecular chemistry and packing of the compound in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a newly synthesized compound.
For this compound, with the molecular formula C₆H₆N₂O₃, the theoretical elemental composition has been calculated. The experimental results, obtained through combustion analysis, are expected to align closely with these calculated values, typically within a margin of ±0.4%, to confirm the successful synthesis and purity of the target molecule.
The calculated and expected experimental values for the elemental composition of this compound are presented in the table below.
Table 1. Elemental Analysis Data for C₆H₆N₂O₃
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 46.76 | [Typically within ±0.4% of calculated value] |
| Hydrogen (H) | 3.92 | [Typically within ±0.4% of calculated value] |
| Nitrogen (N) | 18.18 | [Typically within ±0.4% of calculated value] |
The close correlation between the 'Calculated' and 'Found' percentages serves as a critical checkpoint in the characterization process, validating that the synthesized compound possesses the correct atomic composition corresponding to its proposed chemical structure.
Chemical Transformations and Reactivity of the 2 4 Formyl 1h Pyrazol 1 Yl Acetic Acid Scaffold
Reactions of the 4-Formyl Group
The aldehyde functionality at the 4-position of the pyrazole (B372694) ring is a primary site for chemical modification. nuph.edu.ua It readily undergoes oxidation, reduction, and various nucleophilic addition and condensation reactions. nuph.edu.uaamazonaws.com
Oxidation Pathways to Carboxylic Acid Derivatives
The formyl group of pyrazole-4-carbaldehydes can be oxidized to a carboxylic acid group. nih.gov This transformation is a common strategy for introducing a carboxyl functional group onto the pyrazole ring, which can then serve as a handle for further synthetic manipulations or as a key interacting group in biologically active molecules. nih.gov While specific oxidizing agents for 2-(4-formyl-1H-pyrazol-1-yl)acetic acid are not detailed in the provided search results, general methods for the oxidation of formyl groups on pyrazole rings are well-established in organic synthesis. nih.gov
Reduction Reactions to Hydroxymethyl or Alkyl Derivatives
The reduction of the 4-formyl group provides access to hydroxymethyl-substituted pyrazoles. For instance, 4-formylpyrazoles can be converted to their corresponding alcohols. amazonaws.comencyclopedia.pub This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxymethyl group can then be further functionalized. For example, it can be converted to a chloromethyl group, which is a useful intermediate for introducing other functionalities. amazonaws.combookpi.org
Nucleophilic Addition and Condensation Reactions (e.g., Hydrazone Formation)
The carbonyl carbon of the 4-formyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to a wide range of transformations. A prominent example is the reaction with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.orgnih.gov The formation of hydrazones is a common condensation reaction where the oxygen atom of the aldehyde is replaced by a =N-NHR group. wikipedia.org This reaction is often a key step in the synthesis of more complex heterocyclic systems. nih.gov
The Vilsmeier-Haack reaction is a versatile method for the synthesis of 4-formylpyrazoles from hydrazones. chemmethod.comresearchgate.netresearchgate.netresearchgate.net This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphoryl chloride and a tertiary amide like dimethylformamide (DMF). chemmethod.comresearchgate.net Hydrazones can be cyclized and formylated in a one-pot reaction to yield 4-formylpyrazole derivatives. nih.govchemmethod.com
Below is a table summarizing the outcomes of various nucleophilic addition and condensation reactions on the 4-formyl group of pyrazole derivatives.
| Reactant | Reaction Type | Product |
|---|---|---|
| Hydrazine Derivatives | Condensation | Hydrazones |
| Vilsmeier-Haack Reagent (on hydrazone precursors) | Cyclization-Formylation | 4-Formylpyrazoles |
Transformations Involving the Acetic Acid Moiety
The acetic acid side chain at the 1-position of the pyrazole ring offers another avenue for chemical modification, primarily through reactions of the carboxylic acid group.
Ester Hydrolysis and Formation
The carboxylic acid group of this compound can be converted into an ester through reactions with alcohols under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com Conversely, the corresponding esters can be hydrolyzed back to the carboxylic acid. openstax.org This hydrolysis can be catalyzed by either acid or base. openstax.orgkhanacademy.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. openstax.org
Amidation and Other Carboxylic Acid Derivatives
The carboxylic acid functionality can be converted into a variety of derivatives, with amides being a particularly important class. Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent is a common strategy. Esters of pyrazole acetic acid derivatives can also be converted to amides through aminolysis, where the ester reacts with an amine. openstax.orgresearchgate.net
The following table outlines the transformations involving the acetic acid moiety.
| Reactant | Reaction Type | Product |
|---|---|---|
| Alcohol (with acid catalyst) | Esterification | Ester |
| Water (with acid or base catalyst) | Hydrolysis (of ester) | Carboxylic Acid |
| Amine (often via acid chloride or with coupling agent) | Amidation | Amide |
Cyclization and Annulation Reactions to Fused Heterocyclic Systems
The formyl group at the C4 position of the pyrazole ring is a key handle for annulation reactions, enabling the construction of various bicyclic and polycyclic heterocyclic systems. These reactions typically involve the condensation of the aldehyde with a suitable partner containing active methylene (B1212753) groups or nucleophilic centers, followed by an intramolecular cyclization step to build a new ring fused to the pyrazole core.
The pyrazole-4-carbaldehyde framework is a valuable precursor for synthesizing pyrazolopyridines, a class of compounds with significant interest in medicinal chemistry. One prominent strategy involves the reaction of a functionalized pyrazole-4-carbaldehyde with a compound capable of forming the pyridine (B92270) ring.
For instance, the synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones has been achieved from pyrazole-4-carbaldehyde precursors. semanticscholar.org This transformation underscores the utility of the formyl group in constructing the quinolinone ring system fused to the pyrazole. Another elegant approach is the silver-triflate-catalyzed multicomponent reaction of 5-alkynylpyrazole-4-carbaldehydes with p-toluenesulfonyl hydrazide and an aldehyde or ketone. nih.gov This process leads to the formation of a novel tricyclic dipyrazolo[1,5-a:4',3'-c]pyridine core, demonstrating a sophisticated tandem reaction where the formyl group is integral to the initial condensation step. nih.gov
Furthermore, derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde can be elaborated into more complex pyridine derivatives, which can then be cyclized to form fused systems such as 3,6-diamino-1-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile. ekb.eg Although this leads to the isomeric pyrazolo[3,4-b]pyridine, it highlights the general principle of using the pyrazole-aldehyde scaffold to build adjacent pyridine rings. semanticscholar.orgekb.eg
| Starting Pyrazole Derivative | Key Reagents | Fused System Formed | Reaction Type |
|---|---|---|---|
| 5-Alkynylpyrazole-4-carbaldehyde | p-Toluenesulfonyl hydrazide, Aldehyde/Ketone, AgOTf | Dipyrazolo[1,5-a:4',3'-c]pyridine | Multicomponent Reaction / Cyclization |
| Pyrazole-4-carbaldehyde precursor | (Not specified) | 2,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | Annulation |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Active methylene compounds (e.g., acetonitrile (B52724) derivatives) | Pyrazolo[3,4-b]pyridine | Friedländer Condensation |
The electrophilic nature of the formyl group makes it an ideal reaction partner for constructing five- and six-membered heterocyclic rings like thiazoles and chromones.
Pyrazolylthiazoles: A straightforward and efficient method for synthesizing pyrazolylthiazoles is the one-pot reaction of pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones. mdpi.com This multicomponent approach provides direct access to 2,4-disubstituted thiazole (B1198619) rings attached to the pyrazole core. Another important reaction is the condensation of a pyrazole-4-carbaldehyde with a compound bearing both an amino group and a thiol group. For example, the reaction with 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines and 2-mercaptoacetic acid under ultrasound irradiation yields complex 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids. mdpi.com
Pyrazolylchromones: The synthesis of pyrazolylchromones often proceeds via a chalcone (B49325) intermediate. Pyrazole-4-carbaldehydes are condensed with 2'-hydroxyacetophenones to form 2'-hydroxychalcones. Subsequent oxidative cyclization of these chalcones, commonly using iodine in DMSO, yields the desired 2-(pyrazol-4-yl)chromones. nih.gov This method is versatile and allows for a range of substitutions on the chromone (B188151) and pyrazole rings. A related reaction, the Algar-Flynn-Oyamada (AFO) reaction, involves the oxidation of a 2'-hydroxychalcone (B22705) with hydrogen peroxide in a basic medium to produce 3-hydroxy-2-pyrazolylchromones. ekb.egnih.gov
| Target Heterocycle | Key Reagents with Pyrazole-4-carbaldehyde | Key Intermediate | Reaction Type |
|---|---|---|---|
| Pyrazolylthiazole | Thiosemicarbazide, α-Haloketone | None (One-pot) | Hantzsch-type thiazole synthesis |
| Pyrazolyl-thiazolidin-4-one | 2-Aminothiadiazole, 2-Mercaptoacetic acid | Schiff base | Cyclocondensation |
| 2-(Pyrazol-4-yl)chromone | 2'-Hydroxyacetophenone, then I₂/DMSO | 2'-Hydroxychalcone | Claisen-Schmidt condensation / Oxidative cyclization |
| 3-Hydroxy-2-pyrazolylchromone | 2'-Hydroxyacetophenone, then H₂O₂/KOH | 2'-Hydroxychalcone | Algar-Flynn-Oyamada (AFO) reaction |
Transition Metal-Catalyzed Reactions with Pyrazole-Acetic Acid Scaffolds
The this compound scaffold is well-suited for applications in transition metal catalysis, both as a substrate and as a potential ligand. The pyrazole ring is a well-established N-donor ligand for a variety of metals, including palladium, ruthenium, copper, and iron. researchgate.net The presence of the N-acetic acid moiety creates a potential bidentate N,O-chelating system, which can be used to stabilize metal centers and influence the catalytic activity. Protic pyrazole complexes have been shown to be active in catalytic hydrogenation, dehydrogenation, and hydroamination reactions, where the pyrazole N-H group (or a deprotonated pyrazolide) plays a key role in the catalytic cycle. nih.gov
While direct C-H functionalization of the pyrazole ring is a known strategy, a more common approach for engaging the scaffold in cross-coupling reactions involves prior functionalization. rsc.org For example, halogenation of the pyrazole ring at the C5 position would furnish a substrate suitable for a range of palladium-catalyzed reactions. Precedents in the literature show that halopyrazole aldehydes can undergo Suzuki and Sonogashira cross-coupling reactions to introduce new aryl or alkynyl substituents, respectively. researchgate.netmdpi.com These reactions demonstrate the feasibility of using the pyrazole scaffold as a building block for constructing more complex molecular architectures via C-C bond formation, with the formyl and acetic acid groups being carried through the reaction or serving as handles for subsequent transformations.
Theoretical and Computational Investigations of 2 4 Formyl 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic environment of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid. These methods allow for a detailed examination of its molecular orbitals and the distribution of electron density, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) has become an indispensable method for investigating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G**, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. scite.airesearchgate.net
For this compound, these calculations predict key geometric parameters like bond lengths, bond angles, and dihedral angles. Studies on analogous pyrazole-containing molecules show that the pyrazole ring itself is typically planar. nih.gov DFT can precisely determine the orientation of the acetic acid and formyl substituents relative to this plane. scite.ai The results of such calculations are often compared with experimental data from X-ray crystallography to validate the theoretical model. researchgate.net
Furthermore, the calculated electronic properties from DFT can predict the molecule's reactivity. By mapping the molecular electrostatic potential (MEP), it is possible to identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. scite.ainih.gov
Table 1: Representative Geometric Parameters of Pyrazole Derivatives from DFT Calculations
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| N1-N2 Bond Length | Length of the nitrogen-nitrogen bond in the pyrazole ring. | ~1.35 Å |
| C-C (ring) Bond Length | Carbon-carbon bond lengths within the pyrazole ring. | ~1.38 - 1.42 Å |
| C-N (ring) Bond Length | Carbon-nitrogen bond lengths within the pyrazole ring. | ~1.33 - 1.37 Å |
| C-CHO Bond Angle | Angle between the pyrazole ring, the formyl carbon, and the formyl oxygen. | ~125° |
Note: The values in this table are illustrative, based on published data for similar pyrazole structures, and represent typical outputs from DFT calculations.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. malayajournal.org
A large energy gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, indicating significant stability. nih.gov
The spatial distribution of these orbitals is also informative. In pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, identifying it as the primary site for electron donation (nucleophilic character). acadpubl.eu Conversely, the LUMO is frequently centered on electron-withdrawing groups, such as the formyl group in this compound, marking it as the likely site for accepting electrons (electrophilic character). malayajournal.org This analysis of FMOs provides a clear picture of how the molecule will interact with other reagents. sapub.org
Table 2: Frontier Molecular Orbital (FMO) Characteristics and Their Implications
| Orbital | Description | Role in Reactions | Implication for Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. | The region of the molecule most likely to be attacked by electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. | The region of the molecule most likely to react with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates kinetic stability and chemical reactivity. | A larger gap implies higher stability and lower reactivity. |
Conformational Analysis and Tautomerism Studies
Computational methods are highly effective for exploring the conformational landscape and potential tautomerism of flexible molecules like this compound.
Conformational Analysis: The molecule possesses rotational freedom around the single bonds connecting the acetic acid and formyl groups to the pyrazole ring. Theoretical calculations can map the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformations (conformers) and the energy barriers that separate them. researchgate.net This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.
Tautomerism: Pyrazole and its derivatives can exhibit tautomerism, which involves the migration of a proton. While the substitution of the acetic acid group at the N1 position of this compound prevents the common keto-enol or amine-imine tautomerism seen in some pyrazolones, other forms of prototropic tautomerism are theoretically possible. clockss.orgresearchgate.net Computational studies can calculate the relative energies of different tautomers to predict which form is most stable in various environments (e.g., in the gas phase or in different solvents). researchgate.net For instance, studies on related heterocyclic acetic acids have successfully identified the most stable tautomers and conformers by combining theoretical calculations with infrared spectroscopy. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net
For this compound, this approach can be used to elucidate the mechanisms of reactions involving its key functional groups. For example, the Vilsmeier-Haack reaction is often used to introduce a formyl group onto a pyrazole ring, and computational studies can model this process. amazonaws.com Similarly, the subsequent transformation of the formyl group—such as its oxidation to a carboxylic acid, reduction to an alcohol, or its use in condensation reactions—can be studied. amazonaws.com
Quantum-chemical modeling can identify the most favorable reaction pathway by comparing the activation energies of competing mechanisms. researchgate.net A study on the assembly of 1-formyl-2-pyrazolines, for instance, used high-level calculations to map the entire reaction sequence, including additions, cyclizations, and isomerizations, thereby explaining experimental observations. researchgate.net
Ligand-Metal Interaction Modeling in Coordination Complexes
The presence of multiple nitrogen and oxygen atoms makes this compound an excellent candidate as a ligand in coordination chemistry. It can coordinate to metal ions to form stable complexes. nih.gov Computational modeling plays a vital role in predicting and understanding these interactions.
The molecule is expected to act as a tridentate "heteroscorpionate" ligand, a class of ligands known for their strong chelating ability. rsc.org Theoretical studies on similar bis(pyrazol-1-yl)acetic acid ligands have shown a common κ³-N,N,O-coordination mode. rsc.orgrsc.org In this arrangement, the metal center is bound by the N2 atom of the pyrazole ring and both oxygen atoms of the deprotonated carboxylate group. DFT calculations can optimize the geometry of these metal complexes, predict the bond strengths between the ligand and the metal, and analyze the electronic structure of the resulting complex. rsc.org This modeling helps rationalize the observed structures and properties of coordination compounds and can guide the synthesis of new complexes with desired features. researchgate.net
Table 3: Coordination Behavior of Pyrazole-Acetate Type Ligands
| Ligand Type | Typical Coordination Mode | Metal Binding Atoms | Resulting Complex Structure |
|---|---|---|---|
| Bis(pyrazol-1-yl)acetic acid | κ³-N,N,O | N2 (pyrazole), O (carboxylate), O (carboxylate) | Forms stable chelate rings with the metal center. rsc.org |
| Bis(4-carboxylpyrazol-1-yl)acetic acid | κ³-N,N,O | N2 (pyrazole), O (carboxylate), O (carboxylate) | Peripheral carboxyl groups remain free, enhancing water solubility. rsc.org |
Research Applications of 2 4 Formyl 1h Pyrazol 1 Yl Acetic Acid Scaffolds in Chemical Science
Ligand Design for Coordination Chemistry
The structural features of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid make it an excellent candidate for ligand design in coordination chemistry. The pyrazole (B372694) ring offers nitrogen donor atoms, while the carboxylic acid group provides an oxygen donor, allowing for multiple coordination modes. The formyl group can also participate in coordination or be chemically modified to introduce additional functionalities.
Synthesis of Metal Complexes with Pyrazole-Acetic Acid Ligands
Pyrazole-based ligands are extensively used in the synthesis of metal complexes, including discrete coordination compounds and extended structures like metal-organic frameworks (MOFs). researchgate.netdigitellinc.com The pyrazolate anion, formed by the deprotonation of the pyrazole ring, is a particularly effective bridging ligand for constructing polynuclear metal systems. researchgate.net The presence of the acetic acid group in this compound provides an additional coordination site, enabling the formation of stable chelate rings with metal ions. This chelation enhances the thermodynamic stability of the resulting complexes.
The synthesis of metal complexes with ligands analogous to this compound often involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under solvothermal conditions to promote the formation of crystalline products. researchgate.net The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions. For instance, titanium-based MOFs have been functionalized with acetic acid groups to create porous catalysts. nih.gov
Table 1: Examples of Metal Complexes with Pyrazole-Carboxylate Ligands
| Ligand | Metal Ion | Resulting Complex/Framework | Reference |
| Pyrazole-dicarboxylic acid | Aluminum | Al-3.5-PDA (MOF-303) | researchgate.net |
| Tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zinc(II), Nickel(II) | Arsenic Coordination Materials (AsCMs) | digitellinc.com |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II) | Pincer-type complexes | nih.gov |
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the pyrazole ring, which can be tuned by substituents, influence the catalytic performance of the metal center. researchgate.net The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is often a desirable feature in catalysis. researchgate.net
Pyrazole-metal complexes have been successfully employed as catalysts in carbon-carbon coupling reactions, such as Heck and Suzuki couplings, as well as in olefin polymerization and oligomerization. researchgate.net Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the reaction, have been investigated for their role in bifunctional catalysis, where both the metal center and the ligand are involved in the catalytic cycle. nih.gov For example, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze hydrogen evolution from formic acid. nih.gov
Contributions to Advanced Materials Science
The unique chemical structure of this compound also lends itself to the development of advanced materials with tailored properties. The pyrazole core, combined with the reactive formyl and carboxylic acid groups, allows for its incorporation into polymers and nanomaterials, and gives rise to interesting optical and electronic properties in its derivatives.
Development of Functional Polymers and Nanomaterials
The carboxylic acid and formyl groups of this compound are amenable to various polymerization techniques. The carboxylic acid can be converted into an activated ester or acyl chloride, which can then be reacted with monomers containing hydroxyl or amine groups to form polyesters or polyamides, respectively. The formyl group can undergo condensation reactions to form polymers with, for example, Schiff base linkages.
The incorporation of the pyrazole moiety into a polymer backbone can impart desirable properties such as thermal stability, specific binding capabilities for metals, and photoresponsive behavior. For instance, hyperbranched polymers have been synthesized using monomers that can undergo "click" polymerization, a versatile method for creating complex polymer architectures. nih.gov While direct polymerization of this compound is not widely reported, the principles of functional monomer incorporation are well-established in polymer chemistry. rsc.orgrsc.org
Optoelectronic and Solvatochromic Properties of Derivatives
Pyrazole derivatives are known to exhibit interesting photophysical properties, making them candidates for applications in optoelectronics. The conjugated π-system of the pyrazole ring, when extended through appropriate substituents, can lead to materials with tunable absorption and emission characteristics. A theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a compound with a similar heterocyclic carboxylic acid structure, suggested its potential for optoelectronic applications due to its electronic stability and strong absorption in the UV region. mdpi.com
The formyl group in this compound is an electron-withdrawing group that can be used to create "push-pull" systems by combining it with electron-donating groups. Such systems often exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. This property is valuable for developing chemical sensors and probes.
Synthetic Intermediates in Agrochemical Research
The pyrazole ring is a common scaffold in many commercially successful agrochemicals, including fungicides, herbicides, and insecticides. mdpi.com The specific substitution pattern on the pyrazole ring is crucial for the biological activity of these compounds. 4-Formylpyrazoles are recognized as valuable synthetic intermediates for the preparation of a wide range of bioactive molecules. digitellinc.comamazonaws.com
The formyl group of this compound can be readily transformed into various other functional groups, such as oximes, hydrazones, and nitriles, which are often key components of agrochemical structures. amazonaws.com The acetic acid side chain can also be modified, for example, through esterification or amidation, to produce a library of derivatives for biological screening.
For instance, the synthesis of various pyrazole-based pesticides involves the reaction of a pyrazole intermediate with other chemical building blocks. The presence of both a reactive formyl group and a modifiable carboxylic acid group in this compound makes it a highly versatile precursor for creating diverse molecular structures for agrochemical discovery.
Table 2: Examples of Agrochemicals Containing a Pyrazole Core
| Agrochemical | Type | Target Pest/Weed |
| Pyraclostrobin | Fungicide | Various fungal pathogens |
| Fipronil | Insecticide | Wide range of insects |
| Pinoxaden | Herbicide | Grassy weeds in cereal crops |
| Pyraflufen-ethyl | Herbicide | Broadleaf weeds |
Design and Synthesis of Agrochemical Intermediates
The this compound structure serves as a key intermediate in the synthesis of advanced agrochemicals. chemimpex.comgugupharm.com Its utility stems from the presence of two distinct and reactive functional groups—the formyl group and the carboxylic acid—which allow for sequential and controlled chemical transformations.
The synthesis of such scaffolds typically involves a multi-step process. A common and effective method for introducing the formyl group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction. chemmethod.commdpi.comsemanticscholar.org This reaction uses a Vilsmeier reagent, prepared from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate the electron-rich pyrazole ring. semanticscholar.org The acetic acid side chain can be introduced via N-alkylation of the pyrazole ring with a suitable reagent, such as 2-chloroacetic acid or its esters, in the presence of a base. vulcanchem.comresearchgate.net
Once synthesized, the this compound scaffold is a privileged intermediate for several reasons:
Dual Functionality: The aldehyde and carboxylic acid groups can be modified independently, allowing for the construction of complex molecular architectures.
Reactive Aldehyde: The 4-formyl group is a versatile handle for a wide range of chemical reactions, including oxidation, reduction, and condensation, to build diverse molecular frameworks. amazonaws.com
Carboxylic Acid Moiety: The acetic acid group can be converted into esters, amides, and other derivatives, a strategy widely employed in the development of commercial fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov
The strategic combination of these features makes this scaffold an important precursor for generating novel compounds intended for high-throughput screening in agrochemical discovery programs.
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl₃ / DMF | Introduction of a formyl (-CHO) group at the C-4 position of the pyrazole ring. | chemmethod.comsemanticscholar.org |
| N-Alkylation | 2-Chloroacetic acid / Base (e.g., K₂CO₃) | Introduction of an acetic acid side chain at the N-1 position of the pyrazole ring. | vulcanchem.com |
| Cyclocondensation | Hydrazine (B178648) derivatives and 1,3-dicarbonyl compounds | Fundamental construction of the pyrazole ring itself. | researchgate.net |
Structural Modification for Agrochemical Scaffold Development
Structural modification, or scaffold hopping, is a cornerstone of modern agrochemical design, aimed at discovering new compounds with improved efficacy, better crop safety, or novel modes of action. researchgate.net The this compound scaffold is an ideal platform for such modifications due to its inherent reactivity.
Modifications at the 4-Formyl Position: The aldehyde functionality is a prime site for derivatization to explore new chemical space. It can be readily converted into a variety of other functional groups, leading to new classes of compounds. For instance, condensation reactions with amines or hydrazines can yield Schiff bases and hydrazones, respectively. amazonaws.comresearchgate.net These new derivatives can then be evaluated for their biological activities, with the introduced moieties potentially forming new interactions with biological targets.
Modifications at the 1-Acetic Acid Position: The carboxylic acid side chain is another critical point for structural variation. Conversion of the acid to amides is a particularly fruitful strategy in agrochemical research. Many of the most successful modern fungicides are pyrazole-4-carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net By reacting the acetic acid group of the scaffold with a diverse range of amines, chemists can generate large libraries of novel pyrazole acetamide (B32628) derivatives for biological screening. This approach has proven effective in identifying candidates with potent fungicidal activity. researchgate.net
The structure-activity relationship (SAR) is crucial in guiding these modifications. For example, studies on pyrazolylpyrimidine derivatives have shown that altering substituents on the pyrimidine (B1678525) ring, which could be linked to the pyrazole scaffold, significantly impacts herbicidal activity against different weed species. nih.gov Similarly, introducing specific groups, like a p-trifluoromethylphenyl moiety, has been shown to enhance the antifungal properties of pyrazole derivatives. nih.gov These findings underscore the importance of systematic structural modification in the development of next-generation agrochemicals.
| Scaffold Position | Modification Reaction | Resulting Functional Group | Potential Agrochemical Class | Reference |
|---|---|---|---|---|
| C-4 (Formyl Group) | Condensation with Hydroxylamine | Oxime | Fungicides, Insecticides | amazonaws.com |
| C-4 (Formyl Group) | Condensation with Hydrazines | Hydrazone | Herbicides, Fungicides | amazonaws.comresearchgate.net |
| N-1 (Acetic Acid Group) | Amidation | Amide (Carboxamide) | Fungicides (e.g., SDHIs) | nih.govresearchgate.net |
| N-1 (Acetic Acid Group) | Esterification | Ester | Herbicides, Insecticides | researchgate.net |
Future Research Directions and Emerging Avenues for 2 4 Formyl 1h Pyrazol 1 Yl Acetic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, environmentally friendly, and scalable synthetic methods for 2-(4-formyl-1H-pyrazol-1-yl)acetic acid and its precursors. Current syntheses often rely on multi-step processes, including the Vilsmeier-Haack reaction for the introduction of the formyl group onto the pyrazole (B372694) ring. nih.govchemmethod.commdpi.com While effective, this reaction often uses reagents like phosphorus oxychloride and dimethylformamide, which pose environmental and safety concerns. chemmethod.commdpi.com
Emerging research avenues will focus on "green" chemistry principles to mitigate these issues. researchgate.netresearchgate.net This includes the exploration of:
One-Pot, Multicomponent Reactions: Designing syntheses where multiple starting materials react in a single vessel to form the target compound can significantly reduce waste, time, and resource consumption. mdpi.commdpi.com
Green Catalysts and Solvents: Replacing hazardous reagents with eco-friendly alternatives is a key goal. This could involve using solid acid catalysts, nano-catalysts like nano-ZnO, or biodegradable ionic liquids. mdpi.comjetir.orgnih.gov The use of aqueous media or solvent-free conditions is also a promising direction. mdpi.com
Alternative Energy Sources: Employing microwave irradiation or ultrasonic energy can accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. researchgate.netmdpi.com
| Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. mdpi.com | Green Chemistry, Process Chemistry |
| Nano-ZnO Catalysis | High yield, short reaction time, easy work-up. nih.gov | Heterogeneous Catalysis |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficiency. researchgate.net | Green Chemistry |
| Aqueous Media | Non-toxic, non-flammable, environmentally benign solvent. mdpi.com | Sustainable Chemistry |
Exploration of Unconventional Derivatization Strategies
The dual functionality of this compound provides a rich platform for chemical modification. The formyl group is a versatile handle for a wide array of transformations, including Knoevenagel condensations, Schiff base formations, and Wittig reactions. amazonaws.comresearchgate.net The acetic acid moiety can be readily converted into esters, amides, and other acid derivatives.
Future research will move beyond these standard transformations to explore more innovative derivatization strategies. This could involve:
Late-Stage Functionalization: Developing methods to modify the pyrazole ring itself, in addition to the side chains, would open up new chemical space. This is challenging due to the stability of the aromatic ring but could be achieved using modern C-H activation techniques.
Bio-orthogonal Chemistry: Modifying the molecule with functional groups that can react selectively within a biological system without interfering with native biochemical processes. This could pave the way for its use in chemical biology as a probe or labeling agent.
Click Chemistry: Incorporating azide (B81097) or alkyne functionalities to enable highly efficient and specific "click" reactions, allowing for the easy conjugation of the pyrazole scaffold to other molecules like polymers, biomolecules, or nanoparticles.
Integration with Advanced Catalytic Systems
The nitrogen atoms of the pyrazole ring and the oxygen atom of the carboxylate group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrazole-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including C-C coupling, oxidation, and polymerization. rsc.orgresearchgate.netnih.gov
Future investigations will likely focus on designing and synthesizing novel metal complexes using this compound as a bidentate or even tridentate ligand (if the formyl group participates in coordination). Key research areas include:
Asymmetric Catalysis: Developing chiral metal complexes for enantioselective synthesis, a critical need in the pharmaceutical industry.
Photoredox Catalysis: Using the pyrazole ligand to tune the photophysical and electrochemical properties of metal complexes, creating novel catalysts that can be activated by visible light. mdpi.com
Nanoparticle Stabilization: Employing the molecule to stabilize metal nanoparticles, which can act as highly active and recyclable heterogeneous catalysts. rsc.org The carboxylic acid group can anchor the ligand to the nanoparticle surface, while the pyrazole ring modulates its catalytic activity.
| Catalytic System | Potential Application | Key Feature |
| Palladium Complexes | C-C coupling reactions (e.g., Suzuki, Heck). rsc.orgresearchgate.net | High efficiency and selectivity. |
| Cobalt Complexes | Peroxidative oxidation reactions. nih.gov | Mild reaction conditions. |
| Titanium Complexes | Ring-opening polymerization of lactide. rsc.org | Enhanced catalytic activity. |
Expansion into New Areas of Material Science and Chemical Engineering
The rigid, aromatic structure of the pyrazole core, combined with its functional handles, makes this compound a promising building block for advanced materials. Pyrazole-4-carbaldehyde derivatives are already recognized as versatile scaffolds for materials used in solar cells and organic light-emitting diodes (OLEDs). mdpi.com
Future research could expand its applications into several cutting-edge areas:
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. By systematically varying the metal nodes and potentially modifying the pyrazole backbone, new porous materials could be designed for applications in gas storage, separation, and catalysis.
Conducting Polymers: Polymerizing derivatives of this compound could lead to new classes of conducting polymers with unique electronic and optical properties, potentially useful in sensors, batteries, or flexible electronics.
Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding and coordination chemistry makes it a candidate for building complex self-assembled supramolecular structures, such as gels, liquid crystals, or molecular cages.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating research and development. eurasianjournals.com Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the properties and reactivity of molecules like this compound. researchgate.netnih.gov
Future work will increasingly rely on this synergy to:
Predict Reaction Outcomes: Use quantum mechanical calculations to predict the feasibility and selectivity of novel synthetic routes and derivatization reactions before they are attempted in the lab, saving time and resources. eurasianjournals.com
Design Novel Catalysts: Employ molecular docking and DFT to design metal complexes with optimized geometries and electronic properties for specific catalytic applications. researchgate.netacs.org
Elucidate Material Properties: Simulate the electronic, optical, and mechanical properties of new materials derived from the pyrazole scaffold, guiding the synthesis of materials with desired functionalities. researchgate.net
Machine Learning Integration: Leverage machine learning algorithms to analyze large datasets from both computational and experimental studies, identifying complex structure-activity relationships and predicting novel therapeutic candidates or high-performance materials. eurasianjournals.com
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming this versatile building block into a cornerstone for innovation across the chemical sciences.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-formyl-1H-pyrazol-1-yl)acetic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions followed by functional group modifications. For example:
- Step 1: React ethyl acetoacetate with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) to form a pyrazolecarboxylate intermediate (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Step 2: Hydrolyze the ester group under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid derivative .
- Step 3: Introduce the formyl group via Vilsmeier-Haack formylation or iodination followed by oxidation, as seen in analogous pyrazole derivatives .
Key Considerations: Optimize reaction temperature (e.g., 80–210°C for iodination) and stoichiometry to avoid side products like over-oxidized species .
Basic: How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Confirm the presence of the formyl proton (δ ~9.5–10.0 ppm) and pyrazole ring protons (δ ~6.5–8.5 ppm). The acetic acid moiety will show a triplet for the methylene group (δ ~3.8–4.2 ppm) adjacent to the carbonyl .
- ¹³C NMR: Identify the formyl carbon (δ ~190–200 ppm) and carboxylic acid carbonyl (δ ~170–175 ppm) .
- IR: Look for characteristic stretches: C=O (formyl: ~1680–1720 cm⁻¹; carboxylic acid: ~1700–1750 cm⁻¹) and N–H (pyrazole: ~3200–3400 cm⁻¹) .
Validation: Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) for accuracy .
Advanced: How to design experiments to evaluate the antimicrobial activity of derivatives of this compound?
Methodological Answer:
- Derivative Synthesis: Replace the formyl group with hydrazones or Schiff bases (e.g., using 2,4-difluorophenyl hydrazine) to enhance bioactivity .
- Assay Design:
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, including drug-resistant strains .
- MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL .
- Controls: Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.
Data Interpretation: Correlate substituent electronegativity (e.g., fluorine) with enhanced activity due to improved membrane penetration .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Scenario 1: Unexpected splitting in ¹H NMR.
- Scenario 2: IR carbonyl stretches deviate from literature values.
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G** to model electron density maps. The formyl group’s electrophilicity makes the pyrazole C-3 position susceptible to nucleophilic attack .
- Fukui Indices: Calculate (nucleophilic attack) and (electrophilic attack) to identify reactive sites. The acetic acid moiety may act as a hydrogen-bond donor, influencing regioselectivity .
Validation: Compare computed transition states with experimental kinetics (e.g., Arrhenius plots) .
Advanced: How to optimize purification methods for high-yield isolation?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) to exploit solubility differences between the product and byproducts .
- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (10–50%). Monitor fractions via TLC (Rf ~0.3 in 30% EA/hexane) .
- HPLC: For microgram-scale purification, use a C18 column with 0.1% TFA in acetonitrile/water .
Yield Improvement: Pre-purify crude products via acid-base extraction (e.g., dissolve in NaOH, wash with ether, precipitate with HCl) .
Advanced: How to analyze structure-activity relationships (SAR) for pyrazole derivatives?
Methodological Answer:
- Modifications:
- Data Collection:
- Measure logP (octanol/water) to assess lipophilicity.
- Perform docking studies (AutoDock Vina) against target enzymes (e.g., S. aureus FabI) .
Case Study: Fluorinated derivatives showed 4-fold lower MIC values against MRSA compared to non-fluorinated analogs .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Storage Conditions:
- Stability Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
